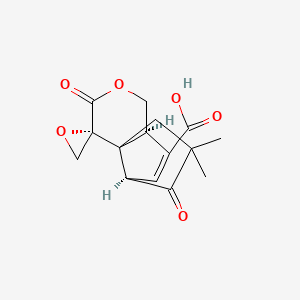

Pentalenolactone G

描述

Structure

3D Structure

属性

CAS 编号 |

67055-57-6 |

|---|---|

分子式 |

C15H16O6 |

分子量 |

292.28 g/mol |

IUPAC 名称 |

(1R,4aR,6aR)-8,8-dimethyl-2,7-dioxospiro[4,4a,6a,9-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |

InChI |

InChI=1S/C15H16O6/c1-13(2)5-14-8(10(13)16)3-7(11(17)18)9(14)4-20-12(19)15(14)6-21-15/h3,8-9H,4-6H2,1-2H3,(H,17,18)/t8-,9-,14?,15+/m0/s1 |

InChI 键 |

WQRJQQRKICTEAK-DBHPFHKZSA-N |

SMILES |

CC1(CC23C(COC(=O)C24CO4)C(=CC3C1=O)C(=O)O)C |

手性 SMILES |

CC1(CC23[C@@H](COC(=O)[C@]24CO4)C(=C[C@H]3C1=O)C(=O)O)C |

规范 SMILES |

CC1(CC23C(COC(=O)C24CO4)C(=CC3C1=O)C(=O)O)C |

同义词 |

pentalenolactone G |

产品来源 |

United States |

Microbial Producers and Ecological Dimensions of Pentalenolactone Biosynthesis

Identification and Characterization of Pentalenolactone-Producing Microorganisms

The discovery and study of microorganisms that produce pentalenolactone (B1231341) have provided critical insights into the biochemistry and genetics of this potent antibiotic.

Pentalenolactone was first isolated in the 1950s from Streptomyces roseogriseus. mdpi.comnih.govnih.gov Since this initial discovery, numerous other species within the Streptomyces genus have been identified as producers, highlighting their role as a primary source of this antibiotic. nih.govnih.govasm.orgnih.gov These Gram-positive, soil-dwelling bacteria are well-known for their complex secondary metabolism, which contributes significantly to their ecological success.

Key pentalenolactone-producing species that have been extensively studied include:

Streptomyces roseogriseus : The original source from which pentalenolactone was first identified. mdpi.comnih.govresearchgate.net

Streptomyces avermitilis : An industrial organism known for producing avermectins, its sequenced genome revealed a complete biosynthetic gene cluster for pentalenolactone. nih.govacs.orgnih.gov Cultures of S. avermitilis have been shown to produce pentalenolactone F and the related shunt metabolite, pentalenic acid. acs.org

Streptomyces exfoliatus : This species harbors the 'pen' biosynthetic gene cluster responsible for pentalenolactone production. asm.orgnih.govuniprot.org Studies on S. exfoliatus have been crucial in understanding the regulation of the biosynthetic pathway. asm.orgnih.gov

Streptomyces arenae : A well-characterized producer that contains the 'pnt' gene cluster. asm.orgnih.govwikipedia.orgnih.gov This species produces pentalenolactone and has developed a specific resistance mechanism involving a distinct, insensitive isoform of the target enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govasm.org

Streptomyces sp. AP22 : A more recently identified strain isolated from soils in the Akhshatyrsky Gorge, which was confirmed to produce pentalenolactone. mdpi.comnih.govresearchgate.net Characterization of this strain has contributed to understanding the diversity of producers in unique environments. mdpi.com

The table below summarizes these prominent pentalenolactone-producing Streptomyces species and their associated biosynthetic gene clusters (BGCs).

| Streptomyces Species | Pentalenolactone BGC | Key Research Findings | References |

| Streptomyces roseogriseus | Not explicitly named | First species from which pentalenolactone was isolated. | mdpi.comnih.govnih.govresearchgate.net |

| Streptomyces avermitilis | ptl | Genome sequencing confirmed a functional 13.4 kb BGC. | nih.govacs.orgnih.gov |

| Streptomyces exfoliatus | pen | Harbors the 'pen' BGC; used to study pathway regulation. | asm.orgnih.govuniprot.org |

| Streptomyces arenae | pnt | Contains the 'pnt' BGC and a specific resistance mechanism. | asm.orgnih.govwikipedia.orgasm.org |

| Streptomyces sp. AP22 | pentalenolactone cluster | Isolated from a unique habitat; produces pentalenolactone. | mdpi.comnih.govresearchgate.net |

The search for novel bioactive compounds, or bioprospecting, often targets unique and underexplored environments where microbial competition is likely to be intense. nih.gov Such habitats are considered promising sources for discovering new antibiotic producers. nih.gov The isolation of Streptomyces sp. AP22 from the soils of the Akhshatyrsky Gorge is a recent example of this approach. mdpi.comnih.govresearchgate.net The characterization of such newly isolated strains involves a detailed description of their phenotypic and morphological traits. For instance, electron microscopy of Streptomyces sp. AP22 revealed long, spiral-shaped sporophores, which is a characteristic morphological feature. mdpi.com This process of isolating and characterizing strains from diverse ecological niches is essential for expanding the known library of pentalenolactone producers and understanding their environmental adaptations. researchgate.net

Role of Streptomyces Species as Prolific Producers (e.g., Streptomyces roseogriseus, S. avermitilis, S. exfoliatus, S. arenae, Streptomyces sp. AP22)

Ecological Roles and Evolutionary Implications of Pentalenolactone Production

The production of pentalenolactone is not a random metabolic quirk but rather a sophisticated evolutionary strategy that confers a competitive advantage to the producing organism.

Pentalenolactone functions as a potent antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as various fungi and protozoa. mdpi.comnih.govnih.govresearchgate.net This antimicrobial activity is a direct manifestation of its role in microbial warfare, allowing the producing Streptomyces to inhibit the growth of competing microorganisms in nutrient-limited soil environments. nih.gov

The mechanism of action is highly specific: pentalenolactone inhibits the crucial glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.comnih.govuniversiteitleiden.nlknaw.nl It acts as an irreversible inhibitor by covalently binding to a cysteine residue in the active site of GAPDH, thereby halting glycolysis. mdpi.comresearchgate.net To avoid self-destruction, producer organisms have evolved a sophisticated defense mechanism. They possess a second, pentalenolactone-insensitive version of GAPDH, which is encoded within the pentalenolactone biosynthetic gene cluster itself. mdpi.comresearchgate.netnih.govnih.gov During antibiotic production, the sensitive form of GAPDH is replaced by the resistant isoform, allowing the producer to maintain its central metabolism while releasing a toxin that is lethal to its competitors. asm.org This elegant system of offense and defense underscores the ecological importance of pentalenolactone in mediating competitive microbial interactions. nih.gov

The genetic blueprint for pentalenolactone production is contained within a dedicated biosynthetic gene cluster (BGC). nih.govacs.org The BGCs for pentalenolactone have been identified and characterized in several Streptomyces species, including the 'pen' cluster in S. exfoliatus, the 'pnt' cluster in S. arenae, and the 'ptl' cluster in S. avermitilis. asm.orgnih.govnih.govresearchgate.netfigshare.comacs.org These clusters are typically around 13 kb in size and contain a set of unidirectionally transcribed genes responsible for the enzymatic steps of the pathway and for self-resistance. mdpi.comnih.govacs.org

Comparative analysis of these BGCs reveals a high degree of sequence similarity and gene organization across different species. asm.orgnih.govmdpi.com For example, the orthologous genes in the 'pen' and 'pnt' clusters share over 90% sequence similarity. nih.gov This conservation suggests a common evolutionary origin and subsequent distribution among Actinobacteria, likely through horizontal gene transfer. The presence of pentalenolactone BGCs in over 30 different Streptomyces species indicates that this trait is widely distributed within the genus. nih.govasm.orgnih.gov The study of these clusters across different species provides a window into the evolution of secondary metabolite pathways and their dissemination within the microbial world. nih.gov

Biosynthetic Pathway Elucidation of Pentalenolactones and Specificities for Pentalenolactone G

Early Stages of Sesquiterpene Biosynthesis

The initial steps in the formation of pentalenolactones are shared with the biosynthesis of all sesquiterpenes, starting from a common C15 precursor.

Farnesyl Pyrophosphate (FPP) as the Universal Precursor

Farnesyl pyrophosphate (FPP) is the universal C15 isoprenoid precursor for the biosynthesis of all sesquiterpenes, including the pentalenolactone (B1231341) family of metabolites. nih.govresearchgate.netnih.gov FPP is synthesized via the mevalonate (B85504) pathway through the sequential condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.complos.org Specifically, the formation of FPP involves the condensation of one molecule of IPP with one molecule of geranyl pyrophosphate (GPP), which itself is formed from the condensation of IPP and DMAPP. plos.org This fundamental building block then enters the specific pathway for pentalenolactone biosynthesis. nih.gov

Cyclization of FPP to Pentalenene (B1246303) via Pentalenene Synthase (PtlA)

The committed step in pentalenolactone biosynthesis is the cyclization of farnesyl pyrophosphate to form the parent hydrocarbon of the pentalenolactone family, pentalenene. nih.govresearchgate.net This crucial transformation is catalyzed by the enzyme pentalenene synthase, encoded by the ptlA gene. nih.govnih.govebi.ac.uk Pentalenene synthase, isolated from various Streptomyces species, facilitates a complex carbocation-mediated cyclization cascade of the acyclic FPP. nih.govgenome.jp The reaction requires Mg²⁺ as a cofactor for its activity. nih.gov The expression of the ptlA gene in Escherichia coli and subsequent in vitro assays have definitively confirmed its function as a pentalenene synthase. nih.govebi.ac.uk

Enzymology of Late-Stage Oxidative Transformations

Following the formation of the core pentalenene scaffold, a series of oxidative modifications are required to generate the various pentalenolactone derivatives, including Pentalenolactone G. These late-stage transformations are catalyzed by a suite of specialized redox enzymes.

Characterization of Key Biosynthetic Enzymes and Their Biochemical Functions

The conversion of pentalenene to the final pentalenolactone products involves a series of enzymatic oxidations, hydroxylations, and rearrangements. Two major classes of enzymes, cytochrome P450 monooxygenases and non-heme iron dioxygenases, play pivotal roles in this process.

Cytochrome P450 monooxygenases (P450s) are heme-thiolate proteins that catalyze a wide array of oxidative reactions. nih.gov In the pentalenolactone biosynthetic pathway, several P450s have been identified and characterized.

PtlI: In Streptomyces avermitilis, the P450 enzyme PtlI is responsible for the initial oxidation of pentalenene. nih.govresearchgate.net It catalyzes the stepwise allylic oxidation of pentalenene to pentalen-13-ol and then to pentalen-13-al. ebi.ac.uk It is proposed that PtlI further oxidizes the aldehyde to a carboxylic acid moiety, a key step in the pathway. researchgate.net Recombinant PtlI has been shown to bind pentalenene with high affinity. ebi.ac.uk

PenM and PntM: The final step in the biosynthesis of pentalenolactone involves a remarkable oxidative rearrangement of pentalenolactone F. nih.govasm.org This reaction is catalyzed by the orthologous cytochrome P450 enzymes PenM from Streptomyces exfoliatus and PntM from Streptomyces arenae. nih.gov This transformation is unusual as it involves the formation of a neopentyl carbocation intermediate, which then undergoes a 1,2-methyl shift to yield the final pentalenolactone structure. nih.govresearchgate.net The penM gene has no direct homolog in the ptl cluster of S. avermitilis. nih.gov

| Enzyme | Organism | Function | Substrate | Product |

| PtlI | Streptomyces avermitilis | Allylic oxidation | Pentalenene | Pentalen-13-al |

| PenM | Streptomyces exfoliatus | Oxidative rearrangement | Pentalenolactone F | Pentalenolactone |

| PntM | Streptomyces arenae | Oxidative rearrangement | Pentalenolactone F | Pentalenolactone |

Non-heme iron dioxygenases are a diverse superfamily of enzymes that typically utilize Fe(II) and α-ketoglutarate as cofactors to catalyze a wide range of oxidative reactions. nih.govchemrxiv.org In the pentalenolactone pathway, these enzymes are crucial for several hydroxylation and oxidation steps.

PtlH, PenH, and PntH: The orthologous enzymes PtlH from S. avermitilis, PenH from S. exfoliatus, and PntH from S. arenae are Fe(II)/α-ketoglutarate-dependent dioxygenases. nih.govnih.govresearchgate.net PtlH has been biochemically characterized and shown to catalyze the hydroxylation of 1-deoxypentalenic acid to form 1-deoxy-11β-hydroxypentalenic acid. nih.govnih.govmdpi.com The crystal structure of PtlH has been solved, providing insights into its substrate recognition and catalytic mechanism. nih.gov

PtlD, PenD, and PntD: The orthologous enzymes PtlD from S. avermitilis, PenD from S. exfoliatus, and PntD from S. arenae are also Fe²⁺-α-ketoglutarate-dependent dioxygenases. nih.gov These enzymes catalyze the two-stage oxidation of pentalenolactone D to pentalenolactone E and subsequently to pentalenolactone F. nih.gov Deletion of the penD or pntD genes in their respective organisms leads to the accumulation of pentalenolactone D, confirming their role in the pathway. nih.gov

| Enzyme | Organism | Function | Substrate | Product(s) |

| PtlH | Streptomyces avermitilis | Hydroxylation | 1-deoxypentalenic acid | 1-deoxy-11β-hydroxypentalenic acid |

| PenH | Streptomyces exfoliatus | Hydroxylation | 1-deoxypentalenic acid | 1-deoxy-11β-hydroxypentalenic acid |

| PntH | Streptomyces arenae | Hydroxylation | 1-deoxypentalenic acid | 1-deoxy-11β-hydroxypentalenic acid |

| PtlD | Streptomyces avermitilis | Oxidation | Pentalenolactone D | Pentalenolactone E, Pentalenolactone F |

| PenD | Streptomyces exfoliatus | Oxidation | Pentalenolactone D | Pentalenolactone E, Pentalenolactone F |

| PntD | Streptomyces arenae | Oxidation | Pentalenolactone D | Pentalenolactone E, Pentalenolactone F |

Short-chain Dehydrogenases/Oxidoreductases (e.g., PtlF, PenF, PntF)

Within the pentalenolactone biosynthetic pathway, enzymes belonging to the short-chain dehydrogenase/reductase (SDR) superfamily play a crucial role. nih.gov The enzymes PtlF, from Streptomyces avermitilis, and its orthologs PenF and PntF, from Streptomyces exfoliatus and Streptomyces arenae respectively, are NAD(H)- or NAD(P)H-dependent oxidoreductases. hbni.ac.inrsc.org

PtlF has been cloned, overexpressed, and characterized, confirming its function as a dehydrogenase. nih.gov It catalyzes the NAD+-dependent oxidation of 1-deoxy-11β-hydroxypentalenic acid to form 1-deoxy-11-oxopentalenic acid, a key intermediate in the pathway. nih.govrsc.org While capable of using NADP+, PtlF displays a 150-fold preference for its primary cofactor, NAD+. nih.gov The enzyme exhibits an optimal pH of 8.0 for its catalytic activity. nih.gov Kinetic studies at this pH revealed a kcat of 0.65 s⁻¹ and Km values of 6.5 µM for its substrate, 1-deoxy-11β-hydroxypentalenic acid, and 25 µM for NAD+. nih.gov

Baeyer-Villiger Monooxygenases (e.g., PenE, PntE)

A critical step in the formation of the characteristic lactone ring of pentalenolactones is catalyzed by flavin-dependent Baeyer-Villiger monooxygenases (BVMOs). researchgate.netnih.gov The orthologous enzymes PenE from S. exfoliatus and PntE from S. arenae catalyze the Baeyer-Villiger oxidation of the ketone intermediate, 1-deoxy-11-oxopentalenic acid. ebi.ac.uknih.govfrontiersin.org This reaction specifically yields pentalenolactone D, where the less-substituted methylene (B1212753) carbon has migrated. nih.govresearchgate.net

Interestingly, a paralogous enzyme from S. avermitilis, PtlE, catalyzes the same type of oxidation on the same substrate but with opposite regiospecificity. nih.govresearchgate.net PtlE promotes the migration of the more substituted methine carbon, leading to the formation of an isomeric product, neopentalenolactone D. nih.govebi.ac.uk This enzymatic divergence represents a key branching point in the biosynthesis of pentalenolactone analogs. nih.govebi.ac.uk Site-directed mutagenesis studies on PntE have identified specific amino acid residues, such as L185 and R484, that are critical for determining this regiospecificity. nih.govnih.gov A single L185S mutation in PntE was sufficient to reverse its regiospecificity to that of PtlE. nih.govnih.gov

Proposed Biosynthetic Sequences and Branching Points Leading to this compound and Related Analogs

The biosynthesis of pentalenolactones commences with the cyclization of FPP to pentalenene, which is then subjected to a series of oxidative transformations. researchgate.netnih.gov Following the formation of 1-deoxy-11-oxopentalenic acid and the subsequent branch-point Baeyer-Villiger oxidation to either pentalenolactone D or neopentalenolactone D, the pathway continues with further modifications. researchgate.netnih.govebi.ac.uk

In the pathway leading to pentalenolactone, pentalenolactone D is further oxidized by Fe(2+)-α-ketoglutarate-dependent oxygenases (PenD/PntD/PtlD) to generate pentalenolactone E and subsequently pentalenolactone F. researchgate.netebi.ac.uknih.gov The final step in the formation of the parent compound, pentalenolactone, is an unprecedented P450-catalyzed oxidative rearrangement of pentalenolactone F. ebi.ac.uk this compound's formation is closely related to this sequence, with studies on its structure leading to a structural revision of pentalenolactone F, indicating they are closely linked biosynthetically. nih.gov The accumulation of precursors like pentalenolactone F in mutants blocked in the final rearrangement step underscores this sequence. ebi.ac.uk Shunt metabolites, such as pentalenic acid, can also be formed from pathway intermediates via the action of other enzymes, like the cytochrome P450 CYP105D7 in S. avermitilis. mdpi.comresearchgate.net

Genetic Basis of Biosynthesis: Gene Clusters and Regulatory Mechanisms

The enzymes responsible for pentalenolactone biosynthesis are encoded in dedicated biosynthetic gene clusters (BGCs). These clusters contain not only the structural genes for the enzymes but also genes for self-resistance and regulation. mdpi.commdpi.com

Organization and Annotation of Pentalenolactone Biosynthetic Gene Clusters (BGCs) (e.g., pen, pnt, ptl clusters)

At least three pentalenolactone BGCs have been identified and characterized: the pen cluster from S. exfoliatus UC5319, the pnt cluster from S. arenae TÜ469, and the ptl cluster from S. avermitilis. researchgate.netnih.govmdpi.com These clusters show a high degree of similarity in gene organization and sequence. nih.gov

The ptl cluster in S. avermitilis, for instance, is approximately 13.4 kb and contains 13 unidirectionally transcribed open reading frames (ORFs). nih.govnih.gov The pen and pnt clusters exhibit a similar organization. nih.gov Within these clusters, genes encoding the core biosynthetic enzymes are found, including the pentalenene synthase (ptlA), dehydrogenases (ptlF), and monooxygenases (ptlE). nih.govnih.govnih.gov Additionally, these clusters harbor a gene for a pentalenolactone-insensitive glyceraldehyde-3-phosphate dehydrogenase (gap), which confers resistance to the producing organism, as GAPDH is the primary target of the antibiotic's action. nih.govnih.gov The clusters also contain genes for a putative transmembrane efflux protein (ptlG) and a transcriptional regulator (ptlR). hbni.ac.innih.gov

| Gene Cluster | Organism | Key Features |

| pen | Streptomyces exfoliatus UC5319 | Encodes enzymes for pentalenolactone biosynthesis, includes penR regulator and gapN resistance gene. nih.govnih.gov |

| pnt | Streptomyces arenae TÜ469 | Orthologous to the pen cluster, with high sequence identity; contains pntR regulator and gapR resistance gene. nih.govnih.gov |

| ptl | Streptomyces avermitilis | 13.4 kb cluster with 13 unidirectionally transcribed ORFs; includes genes for neopentalenolactone biosynthesis. nih.govnih.gov |

Transcriptional Regulation of Biosynthesis (e.g., MarR/SlyA Family Regulators PenR, PntR)

The biosynthesis of pentalenolactone is tightly controlled at the transcriptional level by members of the MarR/SlyA family of regulators. asm.orgmdpi.com In the pen and pnt clusters, the penR and pntR genes, respectively, are located upstream and are transcribed divergently from the main biosynthetic operon. nih.govasm.org

These regulators, PenR and PntR, function as positive regulators or activators. asm.orglsu.edu They bind to specific palindromic DNA sequences in the intergenic promoter regions of their respective clusters, initiating the transcription of both the biosynthetic genes and the resistance genes. asm.orgmdpi.com The regulatory system is subject to a product-mediated negative feedback loop. asm.orgoup.com Pentalenolactone itself, along with other late-stage intermediates like pentalenolactones D and F, can act as ligands for PenR and PntR. asm.org The binding of these molecules to the regulator causes the protein to be released from its target DNA, thereby attenuating transcription and preventing overproduction of the antibiotic. asm.orglsu.edu PenR and PntR also act as autorepressors, controlling the transcription of their own genes. asm.org

Gene Deletion and Complementation Studies to Elucidate Gene Function

The functions of individual genes within the pentalenolactone BGCs have been confirmed through targeted gene deletion and subsequent complementation experiments. These genetic manipulations are essential for verifying the role of specific enzymes and regulators in the biosynthetic pathway. ebi.ac.ukmdpi.comasm.org

For example, the deletion of the regulatory gene penR in S. exfoliatus resulted in the abolishment of pentalenolactone production. asm.org Biosynthesis was successfully restored by reintroducing, or complementing, the mutant strain with a functional copy of either penR or its ortholog, pntR, firmly establishing its role as a required positive regulator. asm.org Similarly, deleting the genes for the final P450-catalyzed rearrangement, penM in S. exfoliatus and pntM in S. arenae, blocked the production of pentalenolactone and led to the accumulation of its immediate precursor, pentalenolactone F. ebi.ac.uk Complementation of these mutants with either penM or pntM restored the ability to produce the final antibiotic. ebi.ac.uk Furthermore, deletion of the entire ptl cluster in S. avermitilis completely eliminated the production of pentalenolactone-related metabolites. nih.gov

Biosynthetic Intermediates and Shunt Metabolites Related to this compound

The elucidation of the pentalenolactone biosynthetic pathway has been advanced by the isolation and characterization of both true intermediates, which lie on the direct path to the final product, and shunt metabolites, which are formed by enzymatic side reactions that divert precursors from the main pathway.

Isolation and Characterization of Novel Intermediates (e.g., 1-deoxy-11-oxopentalenic acid)

A key breakthrough in understanding the later stages of pentalenolactone biosynthesis was the identification of 1-deoxy-11-oxopentalenic acid as a previously unknown intermediate. nih.govnih.gov The enzyme PtlF, a short-chain dehydrogenase/reductase encoded within the pentalenolactone gene cluster of Streptomyces avermitilis, was cloned and overexpressed in Escherichia coli. nih.govebi.ac.uk Functional assays demonstrated that PtlF catalyzes the NAD+-dependent oxidation of 1-deoxy-11β-hydroxypentalenic acid to produce 1-deoxy-11-oxopentalenic acid. nih.govnih.gov

The characterization of this new intermediate was confirmed through NMR, GC-MS, and high-resolution mass spectrometry of its methyl ester. nih.govnih.gov Subsequent research showed that this intermediate, 1-deoxy-11-oxopentalenic acid, serves as the substrate for Baeyer-Villiger monooxygenases (BVMOs) like PenE and PntE, from S. exfoliatus and S. arenae respectively, which catalyze its oxidation to form pentalenolactone D. ebi.ac.ukuniprot.org In a different branch of the pathway found in S. avermitilis, the BVMO PtlE oxidizes the same intermediate to neopentalenolactone D, highlighting its critical position at a metabolic branch point. acs.orgresearchgate.net

Table 1: Properties of the Biosynthetic Intermediate 1-deoxy-11-oxopentalenic acid

| Property | Value | Source(s) |

| IUPAC Name | (1R,2S,5R,8S)-2,10,10-trimethyl-3-oxotricyclo[6.3.0.0¹'⁵]undec-6-ene-6-carboxylic acid | nih.gov |

| Molecular Formula | C₁₅H₂₀O₃ | nih.gov |

| Molecular Weight | 248.32 g/mol | nih.gov |

| Monoisotopic Mass | 248.14124450 Da | nih.gov |

| Function | Precursor to Pentalenolactone D and Neopentalenolactone D | ebi.ac.ukacs.org |

Identification of Shunt Metabolites (e.g., pentalenic acid, 1-deoxy-8α-hydroxypentalenic acid, 1-deoxy-9β-hydroxy-11-oxopentalenic acid)

Shunt metabolites provide valuable insights into the reactivity of biosynthetic intermediates and the presence of promiscuous enzymes. Several such compounds have been identified in pentalenolactone-producing Streptomyces species.

Pentalenic Acid : This is a well-documented shunt metabolite isolated from numerous Streptomyces cultures as a co-metabolite with pentalenolactones. nih.govresearchgate.netnih.gov It is not an intermediate in the main pathway. nih.gov Its formation results from the C-1 hydroxylation of the key intermediate 1-deoxypentalenic acid. nih.govresearchgate.net The enzyme responsible for this diversion in S. avermitilis is CYP105D7, a cytochrome P450 enzyme whose gene (sav7469) is located outside the primary pentalenolactone biosynthetic gene cluster. researchgate.netnih.gov Recombinant CYP105D7 was shown to catalyze the oxidative conversion of 1-deoxypentalenic acid into pentalenic acid. researchgate.netnih.gov

Novel Hydroxylated Shunt Metabolites : Genome mining of Streptomyces sp. NRRL S-4 led to the discovery of a gene cluster for pentalenolactone-type terpenes. nih.govmendeley.comucla.edu Chemical investigation of this strain resulted in the isolation of two new sesquiterpenoids, which were identified as shunt metabolites from the pentalenolactone pathway: 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid. nih.govmendeley.comucla.eduresearchgate.net The structures and absolute configurations of these compounds were determined using HRESIMS, NMR spectroscopy, and TDDFT/ECD calculations. nih.govmendeley.com These compounds exhibit moderate antimicrobial activities. nih.gov Their formation is attributed to the action of uncharacterized cytochrome P450 enzymes within the host strain that act on intermediates of the main pathway. researchgate.net

Table 2: Identified Shunt Metabolites in Pentalenolactone Biosynthesis

| Shunt Metabolite | Precursor | Diversion Enzyme (if known) | Producing Organism (Example) | Source(s) |

| Pentalenic acid | 1-deoxypentalenic acid | CYP105D7 (sav7469) | Streptomyces avermitilis | nih.govresearchgate.netnih.gov |

| 1-deoxy-8α-hydroxypentalenic acid | Pentalenolactone pathway intermediate | Not specified (likely a P450) | Streptomyces sp. NRRL S-4 | nih.govmendeley.comucla.edu |

| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Pentalenolactone pathway intermediate | Not specified (likely a P450) | Streptomyces sp. NRRL S-4 | nih.govmendeley.comucla.edu |

Chemoenzymatic and Metabolic Engineering Approaches

Leveraging the detailed understanding of the pentalenolactone biosynthetic pathway, researchers have employed chemoenzymatic and metabolic engineering strategies to enhance the production of this compound and its analogs, as well as to create novel derivatives.

Strategies for Enhanced Production of this compound and its Analogs

Metabolic engineering aims to optimize microbial strains for the overproduction of a target compound by modifying cellular metabolism. Several strategies have proven effective for increasing the yield of pentalenolactones.

One key strategy is the elimination of competing shunt pathways. For example, the disruption of the sav7469 gene, which encodes the CYP105D7 enzyme responsible for converting 1-deoxypentalenic acid to the shunt product pentalenic acid, successfully abolished pentalenic acid production. researchgate.netnih.gov This led to the accumulation of the on-pathway intermediate 1-deoxypentalenic acid, effectively redirecting metabolic flux towards the main pentalenolactone pathway. researchgate.netnih.gov

Another approach involves the manipulation of regulatory genes. The biosynthesis of pentalenolactone in S. exfoliatus and S. arenae is controlled by the activators PenR and PntR, respectively. asm.org Deletion of the penR gene in S. exfoliatus significantly decreased the production of pentalenolactones, demonstrating its positive regulatory role. asm.org Overexpression of such pathway-specific activators is a common strategy to enhance the transcription of the entire biosynthetic gene cluster and thereby increase product yield. mdpi.com Furthermore, the final products, including pentalenolactone itself, can inhibit the regulator's function in a negative feedback loop, suggesting that engineered strains with modified regulators could bypass this self-limitation. asm.org

Heterologous Expression of Biosynthetic Genes

Heterologous expression, the transfer of genetic material from one organism to another, is a powerful tool for discovering new natural products, characterizing enzyme function, and engineering production hosts. mdpi.com This technique has been instrumental in the study of pentalenolactone biosynthesis.

The entire 13.4 kb pentalenolactone biosynthetic gene cluster from S. avermitilis was successfully transferred into Streptomyces lividans, a species that does not naturally produce pentalenolactones. ebi.ac.ukebi.ac.uk This resulted in the production of the shunt metabolite pentalenic acid in the new host, confirming the functionality of the transferred gene cluster. ebi.ac.ukebi.ac.uk Engineered strains of S. avermitilis itself, such as the genome-minimized host SUKA5, have also been used to harbor and express the complete cluster, leading to the production of various pentalenolactone analogs. acs.org

Beyond expressing the entire cluster, individual genes have been heterologously expressed to determine their specific function. The genes ptlF (dehydrogenase) and ptlH (hydroxylase) from S. avermitilis were expressed in E. coli to produce and purify the respective enzymes. nih.govnih.gov These recombinant enzymes were then used in vitro to convert their substrates and identify their products, unequivocally establishing their roles in the biosynthetic pathway. nih.govnih.gov More recently, the pentalenene biosynthetic pathway has been expressed in non-traditional, fast-growing hosts like Vibrio natriegens to explore alternative production platforms. mdpi.comresearchgate.net

Biological Activities and Mechanisms of Action of Pentalenolactone G and Its Family

General Antimicrobial Spectrum and Potency

Pentalenolactones demonstrate activity against a variety of microorganisms, including bacteria, fungi, protozoa, and some viruses. nih.govasm.orgnih.govresearchgate.net

Pentalenolactones are effective against both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.netscispace.com For instance, two analogs, 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid, demonstrated moderate activity against Staphylococcus aureus (a Gram-positive bacterium) with Minimum Inhibitory Concentrations (MICs) of 16 μg/mL for both compounds. mdpi.com Against the Gram-negative bacterium Escherichia coli, the MICs were 32 μg/mL and 16 μg/mL, respectively. mdpi.com Pentalenolactone (B1231341) I has also been identified as an antibacterial agent. tandfonline.com The antimicrobial activity is largely attributed to the epoxylactone moiety of the pentalenolactone structure. nih.govmdpi.com

Table 1: Antibacterial Activity of Pentalenolactone Analogs

| Compound | Gram-positive (S. aureus) MIC (μg/mL) | Gram-negative (E. coli) MIC (μg/mL) |

|---|---|---|

| 1-deoxy-8α-hydroxypentalenic acid | 16 | 32 |

| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | 16 | 16 |

| Kanamycin (B1662678) (Positive Control) | 4 | 16 |

| Ampicillin (B1664943) (Positive Control) | 2 | 4 |

Data sourced from mdpi.com

The pentalenolactone family has demonstrated both antifungal and antiprotozoal properties. nih.govasm.orgnih.govresearchgate.net Their activity extends to pathogenic and saprophytic fungi. scispace.comtandfonline.com The mechanism of action against protozoa is also linked to the inhibition of glycolysis. asm.org Specifically, pentalenolactone has been shown to be an inhibitor of glyceraldehyde-3-phosphate dehydrogenase in Trypanosoma brucei, the parasite responsible for African trypanosomiasis. ebi.ac.uk

Pentalenolactone has been found to inhibit the replication of DNA viruses, including Herpes Simplex Virus Type 1 (HSV-1) and Herpes Simplex Virus Type 2 (HSV-2). nih.govnih.govresearchgate.netresearchgate.net While specific antiviral medications like acyclovir, famciclovir, and valacyclovir (B1662844) are commonly used to manage HSV infections, the activity of pentalenolactone suggests a different potential mechanism for antiviral intervention. nih.govvax-before-travel.comcdc.gov

Antifungal and Antiprotozoal Activities

Enzymatic Target: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition

The primary and most well-characterized mechanism of action for pentalenolactone is the specific inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). ebi.ac.ukmdpi.comasm.orgnih.gov

Pentalenolactone acts as a highly specific, irreversible inhibitor of GAPDH. ebi.ac.ukmdpi.com This inhibition is covalent, with the electrophilic epoxide ring of the pentalenolactone molecule alkylating a critical cysteine residue (Cys-149) in the active site of the enzyme. mdpi.comasm.orgnih.gov This targeted action disrupts the enzyme's function. rsc.orgasm.org The interaction is time-dependent and results in the irreversible inactivation of GAPDH. ebi.ac.uk Interestingly, the producing organisms, such as Streptomyces arenae, have developed a resistance mechanism by expressing a pentalenolactone-insensitive isoform of GAPDH during the production phase of the antibiotic. ebi.ac.ukmdpi.com

By inhibiting GAPDH, pentalenolactone effectively blocks the sixth step of glycolysis, which is the conversion of D-glyceraldehyde 3-phosphate to D-glycerate 1,3-bisphosphate. rsc.org This disruption of the central carbon metabolism pathway leads to a blockage of ATP synthesis via glycolysis. ebi.ac.uk This inhibition of a crucial energy-producing pathway is the basis for its broad antimicrobial effects, as it deprives the target organisms of the energy necessary for growth and proliferation. ebi.ac.ukresearchgate.netnih.gov

Specificity of Pentalenolactone as a GAPDH Inhibitor

Molecular Mechanism of GAPDH Inactivation

Pentalenolactone's biological activity stems from its potent and specific inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.comnih.gov This enzyme is crucial for the conversion of glyceraldehyde-3-phosphate (G-3-P) to 1,3-bisphosphoglycerate, a key step in glycolysis. The inhibition mechanism is a targeted, irreversible process involving the covalent modification of the enzyme's active site.

The core of pentalenolactone's inhibitory action lies in the covalent alkylation of a specific cysteine residue within the active site of GAPDH. researchgate.netasm.org The antibiotic contains a chemically reactive epoxylactone group. researchgate.netmdpi.com This electrophilic moiety is the "warhead" that targets the nucleophilic thiol group (-SH) of a cysteine residue, specifically Cys149, which is highly conserved and essential for the enzyme's catalytic activity. mdpi.comnih.govresearchgate.net

The process begins with the reversible, non-covalent binding of pentalenolactone to the enzyme's active site. mdpi.com This is followed by an irreversible chemical reaction where the thiol group of Cys149 attacks the epoxide ring of the pentalenolactone molecule. mdpi.comnih.gov Studies involving model thiol compounds have shown that this nucleophilic attack occurs specifically at the primary carbon (C-10) of the epoxide. nih.gov This reaction forms a stable covalent bond between the inhibitor and the enzyme, effectively and irreversibly inactivating it. mdpi.comnih.gov Studies using radiolabeled tetrahydropentalenolactone (B142880) confirmed that the covalent modification occurs on a single cysteine residue in each of the four identical subunits of the tetrameric GAPDH enzyme. nih.gov Tryptic digestion of the inactivated enzyme and subsequent analysis identified the modified peptide, confirming the site of alkylation as the active site Cys-149. nih.gov

Kinetic studies have provided detailed insights into the interaction between pentalenolactone and GAPDH. The inactivation of rabbit muscle GAPDH by pentalenolactone follows time-dependent, irreversible kinetics. nih.gov The process is characterized by a biphasic nature, with an initial rapid phase of inhibition followed by a slower second phase. nih.govebi.ac.uk

Conversely, the inhibition is uncompetitive with respect to the coenzyme NAD+. nih.govebi.ac.uk Uncompetitive inhibition suggests that pentalenolactone binds to the enzyme-NAD+ complex. wikipedia.org The presence of NAD+ in the incubation mixture actually stimulates the inactivation process by increasing the apparent affinity of the enzyme for the inhibitor. nih.gov In the absence of NAD+, the inactivation of the apo-GAPDH enzyme by pentalenolactone exhibits simpler pseudo-first-order kinetics. nih.govebi.ac.uk

Studies with pentalenolactone methyl ester, a derivative, showed that it also irreversibly inactivates GAPDH, although at a slower rate and with a higher inhibition constant (KI), indicating a less potent interaction compared to pentalenolactone. nih.govebi.ac.uk

| Inhibitor | Target Enzyme | Inhibition Type vs. G-3-P | Inhibition Type vs. NAD+ | Kinetic Profile |

| Pentalenolactone | Rabbit Muscle GAPDH | Competitive | Uncompetitive | Biphasic Inactivation |

| Pentalenolactone Methyl Ester | Rabbit Muscle GAPDH | Competitive | Not specified | Slower Inactivation Rate |

Covalent Alkylation of Active Site Cysteine Residues (e.g., Cys149) by the Epoxylactone Moiety

Microbial Resistance Mechanisms to Pentalenolactone

The organisms that produce pentalenolactone, primarily species of Streptomyces, have evolved sophisticated self-resistance mechanisms to avoid suicide by their own metabolic product. These mechanisms are centered around modifying the target enzyme, GAPDH.

The primary self-resistance strategy in producing organisms like Streptomyces arenae is the expression of a pentalenolactone-insensitive isoform of GAPDH. researchgate.netebi.ac.uknih.gov These organisms typically possess at least two forms of the enzyme: a constitutive, pentalenolactone-sensitive version that functions during normal growth, and an inducible, pentalenolactone-insensitive version. researchgate.netnih.gov The insensitive isoform is expressed specifically during the phase of antibiotic production. mdpi.comnih.gov

This specialized GAPDH is functionally active but structurally altered in a way that prevents pentalenolactone from binding and inactivating it. nih.gov Sequence comparisons have shown that the pentalenolactone-insensitive GAPDH differs from its sensitive counterparts by only a few amino acid residues, none of which are directly involved in catalysis or substrate binding. mdpi.comebi.ac.uknih.gov Interestingly, the amino acid composition of the resistant enzyme shows more similarity to GAPDH from thermophilic (heat-loving) bacteria than from mesophilic species, and the purified resistant enzyme exhibits moderate thermotolerance. ebi.ac.uknih.gov This suggests that the structural changes conferring resistance may also incidentally increase the enzyme's stability. nih.gov

The genetic foundation for this resistance is located within the pentalenolactone biosynthetic gene cluster itself. mdpi.comresearchgate.net In organisms like Streptomyces avermitilis and Streptomyces exfoliatus, a resistance gene, designated gap1 or gapR respectively, is found at the beginning of the unidirectionally transcribed cluster. asm.orgfigshare.com This gene encodes the pentalenolactone-insensitive GAPDH isozyme. asm.orgfigshare.com The presence of the resistance gene within the antibiotic's own manufacturing blueprint is a common strategy in microbial antibiotic production. researchgate.net

Expression of this resistance gene is tightly regulated. mdpi.com For instance, in S. arenae, regulatory elements typical for antibiotic resistance and production genes are found both upstream and downstream of the gene encoding the insensitive GAPDH. ebi.ac.uknih.gov Furthermore, recent studies have identified a previously unknown mutation, T175S, in the gapA gene of a Streptomyces species that confers resistance to pentalenolactone. nih.govsciprofiles.com This mutated gene has been successfully used to create a selectable marker for genetic engineering, demonstrating that a single point mutation can be sufficient to confer resistance. nih.govsciprofiles.com

Role of Pentalenolactone-Insensitive GAPDH Isozymes

Other Reported Biological Activities and Potential Applications (excluding human clinical trials)

Beyond its well-documented antibacterial properties, the pentalenolactone family has demonstrated other biological activities. These compounds are active against not only Gram-positive and Gram-negative bacteria but also fungi and some protozoa. mdpi.com The specific inhibition of GAPDH, a central enzyme in glucose metabolism, makes it a potent inhibitor of glycolysis in various eukaryotic cell systems. ebi.ac.uk

This broad activity has led to investigations into other potential applications. For instance, deoxypentalenylglucuron, a related compound, showed some antitumor activity against Sarcoma 180 in mice. ebi.ac.uk Pentalenolactone has also been reported to inhibit the proliferation of vascular smooth muscle cells. nih.gov Because of its unique mechanism of action and the development of resistance through specific gene mutations, the pentalenolactone resistance gene (gapAmut) is being explored as a novel selectable marker for molecular biology applications. nih.govnih.gov This is particularly useful for genetic studies in pathogens that are already resistant to common antibiotics like kanamycin or ampicillin, as pentalenolactone is not used in clinical practice. nih.govnih.gov

Inhibition of Vascular Smooth Muscle Cell Proliferation

Pentalenolactone has been identified as an inhibitor of vascular smooth muscle cell (VSMC) proliferation. nih.govnih.gov This inhibitory action is significant due to the role of VSMC proliferation in the development of cardiovascular diseases.

Research Findings:

Studies on rat vascular smooth muscle cells have demonstrated that pentalenolactone dose-dependently inhibits cell proliferation and DNA synthesis when introduced to quiescent cells along with serum. nih.gov Importantly, this inhibition occurs without causing cell death. nih.gov The inhibitory effect of pentalenolactone on DNA synthesis diminishes when added to cells that have already been stimulated by serum. nih.gov

The mechanism behind this antiproliferative effect appears to be linked to the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade. nih.gov Pentalenolactone has been shown to inhibit the phosphorylation of ERK1/2 and its upstream kinase, MEK1/2, when induced by serum or a protein kinase C activator. nih.gov However, it displays minimal impact on the autophosphorylation of the platelet-derived growth factor receptor. nih.gov

The primary molecular target of pentalenolactone is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govnih.govebi.ac.uk By inhibiting GAPDH, pentalenolactone disrupts glycolysis, a crucial pathway for energy production. ebi.ac.uk The inhibition of GAPDH is achieved through the covalent modification of a cysteine residue within the enzyme's active site. mdpi.comnih.gov Specifically, pentalenolactone acts as a competitive inhibitor with respect to glyceraldehyde-3-phosphate and an uncompetitive inhibitor with respect to NAD+. nih.gov

Table 1: Effects of Pentalenolactone on Vascular Smooth Muscle Cells

| Parameter | Effect of Pentalenolactone | Associated Mechanism | Reference |

|---|---|---|---|

| Cell Proliferation | Dose-dependent inhibition | Inhibition of the ERK1/2 cascade | nih.gov |

| DNA Synthesis | Dose-dependent inhibition | Inhibition of the ERK1/2 cascade | nih.gov |

| Cell Viability | No associated cell death | Not applicable | nih.gov |

| ERK1/2 Phosphorylation | Inhibited | Direct or indirect inhibition of MEK1/2 | nih.gov |

| MEK1/2 Phosphorylation | Inhibited | Upstream of ERK1/2 inhibition | nih.gov |

| PDGF Receptor Autophosphorylation | Little to no effect | Specificity of action | nih.gov |

| GAPDH Activity | Inhibition | Covalent modification of active site cysteine | mdpi.comnih.gov |

Utility as a Selectable Marker in Microbial Genetic Engineering

The potent and specific inhibitory action of pentalenolactone on GAPDH has been harnessed for its use as a selectable marker in the genetic engineering of microbes. mdpi.comnih.gov Selectable markers are essential tools for identifying cells that have successfully incorporated foreign DNA during transformation procedures. mdpi.comdavuniversity.org

Research Findings:

Pentalenolactone's utility as a selectable marker stems from its ability to inhibit the growth of microorganisms that possess a sensitive version of GAPDH. mdpi.comnih.gov Resistance to pentalenolactone can be conferred by introducing a gene that encodes a mutated, resistant form of GAPDH. mdpi.comnih.gov This allows for the selection of successfully transformed cells, which can grow in the presence of the antibiotic, while non-transformed cells are eliminated. davuniversity.org

A key advantage of using pentalenolactone as a selectable marker is that it is not used in clinical applications. mdpi.comnih.gov This mitigates the risk of spreading antibiotic resistance to clinically relevant pathogens. mdpi.com Researchers have successfully identified a mutation in the gapA gene, which encodes GAPDH, that confers resistance to pentalenolactone. mdpi.com This resistance mechanism is based on a genetic construct containing the mutated GAPDH gene. mdpi.comnih.gov

For instance, the minimum inhibitory concentration (MIC) of pentalenolactone against E. coli DH5α has been determined to be 50 μg/mL. mdpi.com The introduction of a plasmid containing the mutated gapA gene allows for the selection of transformed E. coli on media containing pentalenolactone. mdpi.com This system provides an alternative to commonly used selectable markers like those conferring resistance to ampicillin or kanamycin, which is particularly useful for working with strains that already harbor resistance to these standard antibiotics. mdpi.comnih.gov

The producing organism, Streptomyces arenae, possesses two GAPDH isoenzymes: one that is sensitive to pentalenolactone and another that is insensitive. nih.gov The insensitive form is produced under conditions of pentalenolactone synthesis, providing a natural self-resistance mechanism. nih.gov This insensitive enzyme exhibits different kinetic and physical properties compared to the sensitive version. nih.gov

Table 2: Pentalenolactone as a Selectable Marker

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Mechanism of Action | Inhibition of wild-type GAPDH. | Allows for selection of cells expressing a resistant GAPDH variant. | mdpi.comnih.gov |

| Resistance Gene | Mutated gapA gene encoding a pentalenolactone-resistant GAPDH. | Confers a selectable phenotype to transformed cells. | mdpi.com |

| Clinical Relevance | Not used as a clinical antibiotic. | Reduces the risk of spreading clinically relevant antibiotic resistance. | mdpi.comnih.gov |

| Application | Genetic and molecular techniques such as cloning and transformation. | Facilitates studies in strains resistant to standard markers. | mdpi.comnih.gov |

| Example MIC | 50 μg/mL for E. coli DH5α. | Provides a basis for effective selection concentrations. | mdpi.com |

Chemical Synthesis and Analog Development of Pentalenolactone G

Strategies for Total Synthesis of Pentalenolactone (B1231341) G and its Methyl Ester

The total synthesis of pentalenolactone G and its derivatives has been a subject of significant interest within the organic chemistry community, driving the development of innovative synthetic strategies. These approaches aim to efficiently construct the complex, angularly fused tricyclic pentanoid lactone core characteristic of the pentalenolactone family.

One prominent strategy for the total synthesis of (±)-pentalenolactone A methyl ester, a closely related analog, highlights a modular approach that could be adapted for other members of the pentalenolactone family. researchgate.net This strategy's key features include an intramolecular Pauson–Khand reaction (PKR) to form a crucial cyclopentenone intermediate and a subsequent telescoped intramolecular Michael/olefination (TIMO) reaction to construct the quaternary carbon-based, highly strained tricyclic core. researchgate.net The retrosynthetic analysis reveals a plan to access the compact carbon skeleton, which could serve as a versatile platform for synthesizing a library of pentalenolactone analogs for further investigation. researchgate.net

Another successful approach focused on the stereocontrolled total synthesis of (±)-pentalenolactone P methyl ester. researchgate.net The development of synthetic routes to various pentalenolactone congeners, including E and F, further underscores the strategic efforts to access this class of compounds. organic-chemistry.orgacs.org These syntheses often require meticulous planning to control the stereochemistry at multiple centers.

The challenges inherent in synthesizing these complex natural products have spurred the creation of novel synthetic methods and the application of existing ones in creative ways. The overarching goal remains the development of efficient and stereoselective routes to this compound and its analogs, enabling further biological evaluation.

Key Synthetic Transformations and Methodologies Employed

The synthesis of the intricate pentalenolactone framework necessitates the use of a variety of powerful and stereoselective chemical reactions. A review of synthetic efforts towards pentalenolactones reveals the application of several key transformations. researchgate.netscripps.edu

Key Methodologies in Pentalenolactone Synthesis:

| Reaction Type | Description | Reference |

| Pauson-Khand Reaction (PKR) | An efficient method for constructing cyclopentenone frameworks, crucial for forming one of the five-membered rings in the pentalenolactone core. researchgate.net The intramolecular version of this reaction has been particularly valuable. researchgate.net | researchgate.net |

| Telescoped Intramolecular Michael/Olefination (TIMO) | This reaction sequence is employed to construct the highly strained, angularly fused tricyclic pentalenolactone core, including the formation of a challenging quaternary carbon center. researchgate.net | researchgate.net |

| Dieckmann Condensation | An intramolecular condensation of a dicarboxylic ester to form a β-keto ester, a transformation that can be used to construct one of the cyclopentane (B165970) rings. | scripps.edu |

| Radical Cyclization | Radical-based methods have been utilized to form the cyclic systems present in pentalenolactones. | jst.go.jp |

| Aldol Condensation | A fundamental carbon-carbon bond-forming reaction used to build key structural fragments. | |

| Wittig Reaction | Used for the formation of carbon-carbon double bonds, such as the exocyclic methylene (B1212753) group found in many pentalenolactones. | scripps.edu |

| Oxidation/Reduction Reactions | Various oxidizing and reducing agents are employed throughout the synthetic sequences to manipulate the oxidation states of different functional groups. | scripps.edu |

Stereocontrol in this compound Synthesis

Achieving the correct relative and absolute stereochemistry is a paramount challenge in the total synthesis of this compound and its isomers. The compact, polycyclic structure contains multiple stereocenters that must be precisely controlled. Synthetic chemists have employed a range of stereoselective reactions and strategies to address this challenge. researchgate.netjst.go.jpnih.gov

In the synthesis of related pentalenolactones, stereocontrol has been achieved through various means:

Substrate-Controlled Reactions: The inherent stereochemistry of a substrate is often used to direct the stereochemical outcome of a subsequent reaction.

Reagent-Controlled Reactions: Chiral reagents or catalysts are employed to induce stereoselectivity.

Intramolecular Reactions: Cyclization reactions, such as the intramolecular Pauson-Khand reaction, can proceed with a high degree of stereocontrol due to the geometric constraints of the tether connecting the reacting partners. researchgate.net In the synthesis of pentalenolactone A methyl ester, the stereoselectivity of the PKR was found to be highly dependent on the substrate. researchgate.net

Stereoselective Reductions: The reduction of ketone functionalities is often a critical step where stereocontrol is essential. The use of specific reducing agents can favor the formation of one diastereomer over another.

Conformational Control: The conformational biases of cyclic intermediates can influence the facial selectivity of reactions, guiding incoming reagents to a specific side of the molecule.

The stereospecific total synthesis of dl-pentalenolactone, for example, demonstrates the successful application of these principles to achieve the desired stereochemical architecture. jst.go.jpnih.gov The development of these stereocontrolled strategies is not only crucial for the synthesis of the natural product itself but also for the generation of stereoisomeric analogs to probe structure-activity relationships.

Semisynthetic Approaches and Structural Modifications of Pentalenolactone Scaffolds

Beyond total synthesis, semisynthetic and biosynthetic approaches provide alternative routes to this compound and its analogs. These methods often leverage naturally occurring precursors or biosynthetic pathways to generate the core pentalenolactone structure, which can then be chemically modified.

In vitro Conversion Studies (e.g., from Humulene (B1216466) to this compound)

A notable area of research has been the in vitro conversion of the readily available sesquiterpene humulene into various pentalenolactones. This approach mimics aspects of the proposed biosynthetic pathway. Studies have shown that pentalenolactone (PL), pentalenolactone H (PLH), and this compound (PLG) can be derived from 3,6-epoxy-3,6-seco-7(13)-protoilluden-10-ol, which is itself obtainable from humulene. researchgate.netoup.com This conversion demonstrates a biomimetic strategy that leverages the inherent reactivity of a natural starting material to access the complex pentalenolactone skeleton. researchgate.netoup.com

The proposed biosynthetic pathway for pentalenolactones begins with the cyclization of farnesyl diphosphate (B83284) to pentalenene (B1246303), which then undergoes a series of oxidative transformations. nih.gov The in vitro conversion from humulene provides valuable insights into these later-stage oxidative and rearrangement steps.

Derivatization to Explore Structure-Activity Relationships

The generation of analogs is often facilitated by having a reliable synthetic or semisynthetic route to the core pentalenolactone scaffold. For instance, the modular strategy developed for the synthesis of (±)-pentalenolactone A methyl ester was envisioned to allow for the construction of a library of analogs. researchgate.net This would enable systematic modifications to the core structure and peripheral functional groups.

The carboxylic acid moiety of many pentalenolactones is a common site for derivatization, such as the formation of methyl esters. researchgate.netnih.gov These esters are often more stable and easier to handle and purify than the parent carboxylic acids. researchgate.netpnas.org Such modifications can also influence the compound's pharmacokinetic properties, such as cell permeability. pnas.org The creation of these derivatives is crucial for comprehensive structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for the biological effects of this compound and related compounds. escholarship.org

Advanced Research Methodologies and Future Directions in Pentalenolactone G Research

Genomic and Proteomic Approaches in Biosynthesis Research

The study of Pentalenolactone (B1231341) G biosynthesis has been significantly advanced by modern "omics" technologies. These approaches allow for a comprehensive understanding of the genetic blueprint and the functional protein machinery responsible for producing this complex natural product.

Genome Mining for Novel Pentalenolactone Gene Clusters

Genome mining has become a cornerstone in the discovery of biosynthetic pathways for natural products like pentalenolactone. By analyzing the genomic data of various Streptomyces species, researchers can identify putative pentalenolactone biosynthetic gene clusters (BGCs). These clusters are typically composed of a series of genes that encode the enzymes required for the stepwise synthesis of the molecule.

For instance, the pentalenolactone biosynthetic gene clusters have been successfully cloned and sequenced from known producers such as Streptomyces exfoliatus UC5319 and Streptomyces arenae TÜ469. nih.gov This was achieved by using probes based on the sequences of known pentalenolactone-related genes, such as the pentalenene (B1246303) synthase gene and the gapR resistance gene, to screen genomic libraries. nih.gov More recently, genome sequencing of Streptomyces sp. NRRL S-4 revealed a BGC that was predicted to synthesize pentalenolactone-type terpenes. ucla.edu This genomic information guided the chemical investigation of the strain, leading to the isolation of new pentalenolactone analogs and confirming the functionality of the identified pathway. ucla.edumdpi.com

The identified gene clusters often contain open reading frames (ORFs) that encode for various enzymes, including terpene synthases, cytochrome P450 monooxygenases, dehydrogenases, and Baeyer-Villiger monooxygenases. nih.govnih.gov For example, a 13.4-kb gene cluster in Streptomyces avermitilis was found to contain 13 unidirectionally transcribed ORFs involved in pentalenolactone biosynthesis. nih.govnih.gov The discovery of these clusters through genome mining not only confirms the genetic basis for pentalenolactone production in known strains but also opens up avenues for discovering novel pentalenolactone derivatives from other actinobacteria. ucla.edu

A key finding from genome mining was the identification of the penM and pntM genes in the biosynthetic gene clusters of S. exfoliatus UC5319 and S. arenae TÜ469, respectively. figshare.com These genes were predicted to encode cytochrome P450 enzymes responsible for the final step in pentalenolactone biosynthesis. figshare.com Deletion of these genes confirmed their function, as the mutant strains accumulated the precursor, pentalenolactone F, and no longer produced pentalenolactone. figshare.com

Proteomic Analysis of Enzyme Expression and Regulation

Proteomics provides a functional snapshot of the enzymes and regulatory proteins involved in pentalenolactone biosynthesis. This approach complements genomic data by confirming the expression of the genes within the identified BGCs and offering insights into the regulatory networks that control the production of pentalenolactone.

Analysis of the pentalenolactone BGCs in S. exfoliatus and S. arenae revealed the presence of penR and pntR genes, respectively, which encode for MarR/SlyA family transcriptional regulators. asm.org Purified recombinant PenR and PntR proteins were used in electrophoretic mobility shift assays (EMSAs) to identify their DNA binding targets. asm.org These studies showed that PenR binds to the intergenic regions of penR-gapN and penM-penH, while PntR binds to the corresponding pntR-gapR region. asm.org

Furthermore, proteomic approaches have been instrumental in understanding the regulatory role of these proteins. It was discovered that pentalenolactone itself, along with late-stage biosynthetic intermediates like pentalenolactone D and F, act as ligands for both PenR and PntR. asm.org The binding of these small molecules causes the regulatory proteins to be released from their DNA targets, thereby influencing the transcription of the biosynthetic genes. asm.org Deletion of the penR gene in S. exfoliatus led to a significant decrease in pentalenolactone production, a phenotype that could be restored by reintroducing either penR or pntR. asm.orgresearchgate.net This demonstrates that PenR acts as a positive regulator for pentalenolactone biosynthesis and self-resistance, while also functioning as an autorepressor of its own expression. asm.orgresearchgate.net

Targeted proteomic assays can also be used to assess the metabolic status of engineered strains, providing valuable information for metabolic engineering efforts aimed at increasing the production of pentalenolactone or its precursors. researchgate.net

Enzyme Characterization Techniques for Biosynthetic Enzymes

Understanding the function of each enzyme in the pentalenolactone biosynthetic pathway is crucial for both fundamental knowledge and for potential bioengineering applications. This is achieved through the expression, purification, and detailed characterization of the individual enzymes.

Recombinant Enzyme Expression and Purification

To study the specific function of the enzymes from the pentalenolactone BGC, their corresponding genes are often cloned and expressed in a heterologous host, most commonly Escherichia coli. This allows for the production of large quantities of the desired enzyme for subsequent purification and characterization.

For example, the ptlI gene from the S. avermitilis pentalenolactone gene cluster, which encodes a cytochrome P450, was cloned and expressed in E. coli as a C-terminal His6-tag protein. nih.gov Similarly, the ptlH gene, encoding a non-heme iron dioxygenase, was expressed in E. coli with an N-terminal His6-tag. nih.gov The penM and pntM genes from S. exfoliatus and S. arenae were synthesized with codon optimization for E. coli expression and produced as N-terminal His6-tagged proteins. figshare.com The use of these affinity tags, such as the His6-tag, greatly facilitates the purification of the recombinant enzymes using techniques like nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. researchgate.net

The successful expression and purification of these enzymes, including PenE, PntE, PenD, PntD, and PtlD, have been reported, enabling the detailed biochemical studies necessary to elucidate their roles in the biosynthesis of pentalenolactone. nih.govdrugbank.com

Spectroscopic and Kinetic Assays for Enzyme Mechanism Elucidation

Once a biosynthetic enzyme is purified, a variety of spectroscopic and kinetic assays are employed to determine its substrate specificity, catalytic mechanism, and kinetic parameters.

Spectroscopic techniques are vital for characterizing metalloenzymes involved in the pathway. For instance, purified PenM and PntM, both cytochrome P450 enzymes, exhibited characteristic reduced-CO UV-visible spectra with a maximum at 450 nm. figshare.com UV shift titrations were used to determine the binding affinity of the substrate, pentalenolactone F, to these enzymes, yielding dissociation constants (KD) of 153 ± 14 µM for PenM and 126 ± 11 µM for PntM. figshare.com Similarly, the binding of pentalenene to the cytochrome P450 enzyme PtlI was shown to have a high affinity with a KD of 1.44 ± 0.14 µM. nih.govnih.gov

Kinetic assays are performed to measure the rate of the enzymatic reaction and to determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). solubilityofthings.com For the P450 enzymes PenM and PntM, steady-state kinetic analysis of the oxidative rearrangement of pentalenolactone F to pentalenolactone yielded a kcat of 10.5 ± 1.7 min-1 and a Km of 340 ± 100 µM for PenM, and a kcat of 8.8 ± 0.9 min-1 and a Km of 430 ± 100 µM for PntM. figshare.com For the non-heme iron dioxygenase PtlH, the steady-state kinetic parameters for the hydroxylation of 1-deoxypentalenic acid were determined to be a kcat of 4.2 ± 0.6 s-1 and a Km of 0.57 ± 0.19 mM. nih.gov The kinetic parameters for the oxidation of pentalenene to pentalen-13-ol by PtlI were found to be a kcat of 0.503 ± 0.006 min-1 and a Km of 3.33 ± 0.62 µM. nih.govnih.gov

These assays often involve incubating the purified enzyme with its substrate and necessary cofactors (e.g., NADPH, O2, Fe(II), α-ketoglutarate) and then analyzing the reaction products using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). nih.govsolubilityofthings.com

| Enzyme | Substrate | kcat | Km (µM) | Source Organism |

| PenM | Pentalenolactone F | 10.5 ± 1.7 min⁻¹ | 340 ± 100 | S. exfoliatus |

| PntM | Pentalenolactone F | 8.8 ± 0.9 min⁻¹ | 430 ± 100 | S. arenae |

| PtlH | 1-deoxypentalenic acid | 4.2 ± 0.6 s⁻¹ | 570 ± 190 | S. avermitilis |

| PtlI | Pentalenene | 0.503 ± 0.006 min⁻¹ | 3.33 ± 0.62 | S. avermitilis |

Spectroscopic and Stereochemical Elucidation Methods for Pentalenolactone G

The definitive identification and structural characterization of this compound and its biosynthetic intermediates rely on a suite of advanced spectroscopic techniques. These methods are essential for determining the planar structure, as well as the relative and absolute stereochemistry of these complex molecules.

The structural elucidation of this compound and its related metabolites typically begins with the analysis of mass spectrometry data to determine the molecular formula. researchgate.net Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the protons and carbons in the molecule.

For more complex structures like this compound, two-dimensional (2D) NMR techniques are indispensable. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, helping to piece together the carbon skeleton of the molecule. longdom.org The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded protons and carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule. nih.govcapes.gov.br In some cases, more advanced techniques like LR-HSQMBC are used to probe even longer-range heteronuclear couplings. capes.gov.br

The stereochemistry of this compound is determined using a combination of NMR techniques. The Nuclear Overhauser Effect (NOE) is a key phenomenon exploited in experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov NOESY provides information about protons that are close in space, even if they are not directly bonded, which is critical for determining the relative stereochemistry of the molecule. nih.gov The application of selective ¹³C-{¹H} NOE has also been reported as a powerful tool in the structural elucidation of this compound. researchgate.net

To determine the absolute stereochemistry, researchers may employ methods such as Time-Dependent Density Functional Theory (TDDFT) calculations of Electronic Circular Dichroism (ECD) spectra. ucla.edumdpi.com By comparing the experimentally measured ECD spectrum with the calculated spectra for different possible stereoisomers, the absolute configuration can be confidently assigned. ucla.edumdpi.com

| Technique | Purpose | Information Gained |

| Mass Spectrometry (MS) | Determines molecular weight and formula. | Elemental composition. |

| ¹H NMR | Identifies proton environments and their couplings. | Number of different types of protons, chemical shifts, splitting patterns. |

| ¹³C NMR | Identifies carbon environments. | Number of different types of carbons, chemical shifts. |

| COSY | Establishes ¹H-¹H coupling networks. | Connectivity between protons. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Direct carbon-proton attachments. |

| HMBC | Shows long-range ¹H-¹³C correlations. | Connectivity across quaternary carbons and heteroatoms. |

| NOESY | Detects through-space ¹H-¹H interactions. | Relative stereochemistry, spatial proximity of protons. |

| ECD Spectroscopy & TDDFT | Determines absolute stereochemistry. | The absolute configuration of chiral centers. |

Application of Advanced NMR Techniques (e.g., LSPD, selective ¹³C-{¹H} NOE)

The structural elucidation of complex natural products like this compound has been significantly advanced by sophisticated Nuclear Magnetic Resonance (NMR) techniques. oup.comresearchgate.net Standard one-dimensional (1D) and two-dimensional (2D) NMR methods, while powerful, can sometimes be insufficient for resolving the intricate structures of highly hydrogen-deficient molecules. tandfonline.com Advanced NMR approaches provide more detailed structural analysis, overcoming the limitations of conventional methods. tandfonline.comipb.pt

One such technique, Long-Range Selective Proton Decoupling (LSPD), has been instrumental in the structural determination of this compound. jst.go.jpcapes.gov.br LSPD experiments allow for the reliable assignment of carbon atoms that are two or three bonds away from a proton. researchgate.net This is particularly useful for identifying quaternary carbons and understanding long-range connectivity within the molecule. researchgate.net For instance, in the structural analysis of this compound, LSPD was used to examine long-range couplings, including those across ester bonds. researchgate.net Another powerful technique is the selective ¹³C-{¹H} Nuclear Overhauser Effect (NOE). jst.go.jp This method has been successfully applied to the structural elucidation of this compound and its methyl ester. oup.comresearchgate.net Selective ¹³C-{¹H} NOE with low-power proton irradiation is particularly valuable for the unambiguous assignment of quaternary carbon signals, a common challenge in the analysis of complex organic molecules. researchgate.net

A newer technique, ¹³C-{¹H, ¹H} LSPD, has also been shown to be effective for obtaining structural information about carbons coupled to multiple protons. jst.go.jp These advanced NMR methodologies, by providing detailed insights into the molecular framework, are indispensable for the precise characterization of this compound and its analogs. oup.comresearchgate.nettandfonline.com

High-Resolution Mass Spectrometry and Circular Dichroism for Structure and Absolute Configuration

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the elemental composition and confirming the structure of novel compounds like the analogs of this compound. univie.ac.atnih.gov For example, in the study of newly isolated pentalenolactone analogs, such as 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine their molecular formulas. mdpi.com This technique provides exact mass measurements with ultra-high resolution, which is fundamental for elucidating the structures of new natural products. univie.ac.at

Circular Dichroism (CD) spectroscopy is a powerful method for determining the absolute configuration of chiral molecules. mtoz-biolabs.comnih.govspectroscopyasia.com This technique measures the differential absorption of left and right circularly polarized light, which is unique for each enantiomer. mtoz-biolabs.comspectroscopyasia.com The absolute configuration of a molecule can be determined by comparing its experimental CD spectrum with the spectra of compounds with known configurations or with spectra predicted by theoretical calculations. mtoz-biolabs.comull.es For instance, the absolute configurations of new pentalenolactone analogs were elucidated by comparing their experimental Electronic Circular Dichroism (ECD) spectra with those calculated using time-dependent density functional theory (TDDFT). mdpi.comnih.gov This combination of experimental and theoretical ECD analysis is a robust approach for assigning the absolute stereochemistry of complex natural products. mdpi.comnih.gov

| Analytical Technique | Application in this compound Research | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Determination of molecular formulas of new pentalenolactone analogs. mdpi.com | Provided exact mass measurements, confirming the elemental composition of compounds like 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid. mdpi.com |

| Circular Dichroism (CD) Spectroscopy | Elucidation of the absolute configuration of new pentalenolactone analogs. mdpi.com | Comparison of experimental ECD spectra with TDDFT calculated spectra allowed for the definitive assignment of the absolute stereochemistry. mdpi.com |

Opportunities for Biotechnological Applications and Novel Analog Discovery

The production of Pentalenolactone and its derivatives can be significantly enhanced through the metabolic engineering of microbial strains, particularly from the genus Streptomyces. nih.govwits.ac.za Streptomyces species are natural producers of a vast array of secondary metabolites, including about 75% of known antibiotics. wits.ac.za However, many of the biosynthetic gene clusters (BGCs) responsible for producing these compounds are often silent or poorly expressed under standard laboratory conditions. dtu.dk

Researchers have successfully engineered strains of Streptomyces avermitilis to produce pentalenolactone metabolites. ebi.ac.ukscispace.com By introducing the complete pentalenolactone biosynthetic gene cluster into a non-producing host like Streptomyces lividans, production of pentalenic acid was achieved. nih.gov Furthermore, complementing engineered S. avermitilis strains with specific genes from the pentalenolactone pathway, such as pntE, pntD, and pntM, along with necessary electron-transport genes, resulted in the production of Pentalenolactone. nih.govebi.ac.uk Deletion of the entire gene cluster in S. avermitilis abolished the production of pentalenolactone metabolites, confirming the cluster's function. nih.gov

In another approach, the rapidly growing bacterium Vibrio natriegens has been engineered to produce pentalenene, a key precursor to pentalenolactone. mdpi.com By introducing a heterologous mevalonate (B85504) (MVA) pathway and amplifying the copy number of the pentalenene synthase gene (pents), a significant yield of pentalenene was achieved. mdpi.com These studies demonstrate that enhancing the dosage of key downstream genes is an effective strategy for boosting the biosynthesis of pentalenolactone precursors and, by extension, this compound itself. mdpi.com

Combinatorial biosynthesis offers a powerful strategy for generating novel analogs of this compound. scispace.comrsc.org This approach involves creating new combinations of enzymes and substrates in vivo to produce new natural product-derived compounds. rsc.org The promiscuity of some biosynthetic enzymes within the pentalenolactone pathway can be exploited to create structural diversity. For example, cytochrome P450 enzymes involved in the later oxidative steps of the biosynthesis have been shown to act on different intermediates, leading to a variety of pentalenolactone structures. nih.gov

Directed evolution is another key tool for creating novel or improved enzymes for biosynthetic pathways. nih.govillinois.edu This technique can be used to alter the activity, selectivity, and stability of enzymes involved in this compound biosynthesis. nih.gov By applying directed evolution to the enzymes of the pentalenolactone pathway, it may be possible to generate biocatalysts that produce unnatural analogs with potentially enhanced or novel biological activities. nih.govillinois.edu For instance, evolving the terpene synthases or the various oxygenases in the pathway could lead to the production of this compound derivatives with modified ring structures or hydroxylation patterns. The combination of combinatorial biosynthesis and directed evolution, fueled by advances in genomics, presents significant opportunities for expanding the chemical diversity of the pentalenolactone family. scispace.comnih.gov

Development of Engineered Strains for Enhanced Production

Unexplored Biological Functions and Molecular Targets for this compound

While Pentalenolactone is known to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by alkylating a cysteine residue in its active site, the full spectrum of its biological functions and molecular targets remains an area of active investigation. nih.govnih.govmdpi.comnih.govnih.gov The electrophilic epoxylactone moiety is key to its antibiotic activity against a range of bacteria, fungi, and protozoa. nih.govnih.gov